2-(2-Methoxypropan-2-yl)pyrimidine

Medicinal Chemistry Physicochemical Properties Drug Design

2-(2-Methoxypropan-2-yl)pyrimidine (CAS 64958-55-0; molecular formula C8H12N2O; molecular weight 152.19 g/mol) is a 2-substituted pyrimidine featuring a methoxypropan-2-yl group at the 2-position of the heteroaromatic ring. This compound serves as a versatile heterocyclic building block in medicinal chemistry, where the 2-methoxypropan-2-yl substituent imparts a distinct steric and electronic profile compared to common alkyl or alkoxyalkyl analogs.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B13098001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxypropan-2-yl)pyrimidine
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC=CC=N1)OC
InChIInChI=1S/C8H12N2O/c1-8(2,11-3)7-9-5-4-6-10-7/h4-6H,1-3H3
InChIKeyCDFLIPBXXMXWPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxypropan-2-yl)pyrimidine: Chemical Profile and Core Identity


2-(2-Methoxypropan-2-yl)pyrimidine (CAS 64958-55-0; molecular formula C8H12N2O; molecular weight 152.19 g/mol) is a 2-substituted pyrimidine featuring a methoxypropan-2-yl group at the 2-position of the heteroaromatic ring . This compound serves as a versatile heterocyclic building block in medicinal chemistry, where the 2-methoxypropan-2-yl substituent imparts a distinct steric and electronic profile compared to common alkyl or alkoxyalkyl analogs . Its balanced lipophilicity (estimated logP ~1.8–2.8) and hydrogen bond acceptor capacity make it a strategic intermediate for kinase inhibitor programs and other drug discovery initiatives requiring fine-tuned physicochemical properties .

1 Heterocyclic building block for medicinal chemistry and kinase inhibitor programs
2 Distinct steric and electronic profile compared to simple 2-alkyl pyrimidines
3 Moderate lipophilicity supports oral bioavailability optimization research

Why 2-(2-Methoxypropan-2-yl)pyrimidine Cannot Be Casually Substituted with Common 2-Alkyl Pyrimidines


The 2-(2-methoxypropan-2-yl) group is structurally distinct from simple 2-alkyl (e.g., methyl, ethyl, isopropyl) or 2-alkoxyalkyl (e.g., 2-methoxyethyl) substituents due to the combination of a tertiary carbon center directly attached to the pyrimidine ring and an ether oxygen capable of acting as a hydrogen bond acceptor [1]. This unique substitution pattern alters both the steric environment around the pyrimidine core and the electronic distribution within the heterocycle, which in turn influences binding pocket complementarity in biological targets and impacts key drug-like properties including metabolic stability and solubility . Substituting with a less hindered or less polar analog may compromise target affinity, selectivity, or pharmacokinetic profile, making direct replacement without empirical validation a high-risk procurement decision [2].

Simple 2-alkyl analogs may alter steric complementarity and binding pocket fit
Loss of the ether oxygen can reduce H-bond acceptor capacity, potentially affecting solubility and target engagement
Pharmacokinetic profile may shift; direct replacement requires empirical validation

Quantitative Differentiation of 2-(2-Methoxypropan-2-yl)pyrimidine Against Structural Analogs


Lipophilicity (logP) Modulation: Balancing Membrane Permeability and Aqueous Solubility

The estimated logP for 2-(2-methoxypropan-2-yl)pyrimidine ranges from 1.8 to 2.8, as calculated by ChemAxon . This places the compound in a moderately lipophilic range, which is more balanced than the purely hydrocarbon 2-tert-butylpyrimidine (estimated logP >3.0) and more lipophilic than the polar 2-(2-methoxyethyl)pyrimidine (estimated logP ~1.0). The presence of the ether oxygen reduces logP relative to the tert-butyl analog while maintaining sufficient lipophilicity for membrane passage, offering a tunable physicochemical profile for oral bioavailability optimization [1].

Lipophilicity (logP) Modulation
Class-level inference
Target: est. logP 1.8–2.8 2-tert-Butyl: >3.0
2-Methoxyethyl: ~1.0
Balanced lipophilicity may support oral absorption research
Calculated; requires experimental validation
Medicinal Chemistry Physicochemical Properties Drug Design

Steric Bulk and Conformational Restriction: Enhanced Kinase Selectivity Potential

The 2-(2-methoxypropan-2-yl) group introduces a tertiary carbon at the attachment point, creating a bulkier and more conformationally restricted environment compared to linear or branched primary alkyl chains . In related pyrimidine kinase inhibitor series, increased steric bulk at the 2-position has been correlated with improved selectivity profiles. For instance, 2-isopropylpyrimidine derivatives (e.g., RS-127445) achieve high 5-HT2B receptor selectivity (pKi=9.5) via steric complementarity, while 2-tert-butylpyrimidine scaffolds are employed in DHODH inhibitors to occupy hydrophobic pockets [1]. The methoxypropan-2-yl group provides a unique steric footprint that differs from both isopropyl (smaller) and tert-butyl (larger, purely hydrocarbon), potentially enabling distinct selectivity windows.

Steric Bulk & Selectivity Potential
Class-level inference
Tertiary carbon + ether O (MW ~87 Da)
Isopropyl: secondary C (43 Da)
tert-Butyl: tertiary C, no HBA (57 Da)
Distinct steric/electronic signature may support kinase selectivity windows
SAR trends; compound-specific data needed
Kinase Inhibition Selectivity Structure-Activity Relationship

Hydrogen Bond Acceptor Capability: Potential for Improved Solubility and Target Engagement

The ether oxygen in the 2-methoxypropan-2-yl side chain provides a hydrogen bond acceptor site that is absent in purely hydrocarbon substituents such as isopropyl or tert-butyl . This additional polarity can enhance aqueous solubility and facilitate specific interactions with target proteins. In related pyrimidine scaffolds, oxygen-containing substituents have been shown to increase solubility; for example, 2-(2-methoxyethyl)pyrimidine derivatives exhibit improved aqueous solubility relative to their ethyl analogs . While direct solubility data for 2-(2-methoxypropan-2-yl)pyrimidine is limited, the structural precedent suggests that the ether oxygen contributes to a more favorable solubility profile compared to tert-butylpyrimidine.

H-Bond Acceptor Capability
Class-level inference
1 additional HBA (ether oxygen)
tert-Butyl / isopropyl: 0 HBA in side chain
May improve solubility and target engagement context
No direct solubility data; structural precedent
Solubility Hydrogen Bonding Ligand Efficiency

High-Value Application Scenarios for 2-(2-Methoxypropan-2-yl)pyrimidine Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization: Fine-Tuning Lipophilicity and Selectivity

Medicinal chemists optimizing kinase inhibitor leads should prioritize 2-(2-methoxypropan-2-yl)pyrimidine when the target profile demands moderate lipophilicity (logP 1.8–2.8) and an additional hydrogen bond acceptor for solubility or binding . The compound's unique steric and electronic signature makes it a strategic alternative to 2-tert-butylpyrimidine (excessively lipophilic) or 2-isopropylpyrimidine (insufficient steric bulk) in SAR campaigns aimed at improving selectivity windows or pharmacokinetic properties [1].

Central Nervous System (CNS) Drug Discovery: Optimizing Brain Penetration Potential

The estimated logP range of 1.8–2.8 positions 2-(2-methoxypropan-2-yl)pyrimidine favorably for CNS drug discovery programs where balanced lipophilicity is critical for blood-brain barrier penetration . The compound's moderate lipophilicity, coupled with its low molecular weight (152.19 g/mol) and hydrogen bond acceptor count, aligns with typical CNS drug-like property guidelines, making it a suitable scaffold for developing CNS-active kinase inhibitors or GPCR modulators [1].

Fragment-Based Drug Discovery (FBDD) and Library Design: Introducing Chemical Diversity

As a low molecular weight (152.19 g/mol) heterocyclic building block with a non-canonical 2-substituent, 2-(2-methoxypropan-2-yl)pyrimidine is an ideal entry for fragment libraries and diversity-oriented synthesis . Its unique combination of steric bulk and polarity is underrepresented in commercial fragment collections, offering medicinal chemists a distinct vector for exploring novel chemical space in early-stage hit identification and lead generation campaigns [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization studies
Moderate lipophilicity and steric/electronic profile
Selectivity and PK property review
CNS drug discovery research
Balanced logP and low molecular weight
Blood-brain barrier penetration context
Fragment-based library design
Non-canonical 2-substituent with steric/polar diversity
Chemical space exploration and hit identification

Technical Documentation Hub

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35 linked technical documents
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